Biotinyl-Somatostatin-14

Somatostatin Receptor Pharmacology Ligand Binding Kinetics Radioligand Competition Assay

Choose Biotinyl-Somatostatin-14 (CAS 145251-83-8) for dual-function receptor agonism plus streptavidin capture in a single ready-to-use probe. Unlike unlabeled SRIF-14, this ≥95% pure, monobiotinylated analog enables SSTR internalization assays, in situ receptor mapping, and competitive ELISA formats without radioiodination, custom antibody generation, or post-labeling steps. The intact Cys³–Cys¹⁴ disulfide bridge preserves high-affinity binding across all five SSTR subtypes (SSTR1-5), while the covalent N-terminal biotin tag supports multiplexed workflows and quantitative ligand-receptor studies that are infeasible with native somatostatin-14. Ideal for labs investigating neuroendocrine tumor biology, hormone secretion, and SSTR interactome profiling.

Molecular Formula C86H118N20O21S3
Molecular Weight 1864.2 g/mol
Cat. No. B582831
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBiotinyl-Somatostatin-14
Molecular FormulaC86H118N20O21S3
Molecular Weight1864.2 g/mol
Structural Identifiers
InChIInChI=1S/C86H118N20O21S3/c1-46(92-68(111)32-16-15-31-66-72-63(43-128-66)103-86(127)106-72)73(113)91-41-69(112)93-64-44-129-130-45-65(85(125)126)102-81(121)62(42-107)101-84(124)71(48(3)109)105-80(120)59(37-51-25-11-6-12-26-51)100-83(123)70(47(2)108)104-75(115)56(30-18-20-34-88)94-78(118)60(38-52-40-90-54-28-14-13-27-53(52)54)98-77(117)58(36-50-23-9-5-10-24-50)96-76(116)57(35-49-21-7-4-8-22-49)97-79(119)61(39-67(89)110)99-74(114)55(95-82(64)122)29-17-19-33-87/h4-14,21-28,40,46-48,55-66,70-72,90,107-109H,15-20,29-39,41-45,87-88H2,1-3H3,(H2,89,110)(H,91,113)(H,92,111)(H,93,112)(H,94,118)(H,95,122)(H,96,116)(H,97,119)(H,98,117)(H,99,114)(H,100,123)(H,101,124)(H,102,121)(H,104,115)(H,105,120)(H,125,126)(H2,103,106,127)/t46-,47+,48+,55-,56-,57-,58-,59-,60-,61-,62-,63-,64-,65-,66-,70-,71-,72-/m0/s1
InChIKeyPQILGRFDZWIBPV-HZRKSNLMSA-N
Commercial & Availability
Standard Pack Sizes0.5 mg / 1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Biotinyl-Somatostatin-14: A Biotinylated Probe for Somatostatin Receptor Analysis in Acromegaly and Neuroendocrine Tumor Research


Biotinyl-Somatostatin-14 (CAS 145251-83-8) is a synthetic, monobiotinylated 14‑amino acid peptide analog of the endogenous neuropeptide hormone somatostatin‑14 (SRIF‑14) . It retains the conserved cyclic disulfide‑bridged core (Cys³–Cys¹⁴) responsible for high‑affinity binding to all five somatostatin receptor subtypes (SSTR1‑5), while a covalent biotin tag at the N‑terminus enables robust, non‑covalent capture and detection via the avidin/streptavidin system . This dual functionality—receptor agonism plus a high‑affinity biotin handle—establishes Biotinyl-Somatostatin-14 as a specialized, experimentally‑tractable alternative to unmodified SRIF‑14 for applications that require precise receptor localization, affinity purification, or quantitative binding assays, thereby providing a distinct procurement choice for laboratories focused on mechanistic studies of hormone secretion, neuroendocrine tumor biology, and therapeutic targeting .

Biotinyl-Somatostatin-14 vs. Unmodified Somatostatin-14: Why Generic Substitution Fails in Quantitative Receptor Studies


Although the core 14‑amino acid sequence of Biotinyl-Somatostatin-14 is identical to that of native Somatostatin‑14 (SRIF‑14) , substitution with unmodified SRIF‑14 is not functionally equivalent in assay systems that depend on signal amplification, surface immobilization, or target‑specific isolation. Native SRIF‑14 lacks a covalently attached biotin moiety, precluding its direct use with streptavidin‑conjugated detection reagents and requiring alternative labeling strategies (e.g., radioiodination or fluorescent tags) that may alter receptor‑binding kinetics, introduce radiochemical hazards, or necessitate costly custom synthesis . Furthermore, the biotin tag of Biotinyl-Somatostatin-14 allows for multiplexed workflows—such as receptor‑internalization assays or ligand‑receptor co‑localization studies—that are simply not feasible with unlabeled SRIF‑14 without extensive, time‑consuming post‑modification steps, thereby positioning Biotinyl-Somatostatin-14 as an indispensable, ready‑to‑use alternative for research groups prioritizing experimental throughput and reproducibility .

Biotinyl-Somatostatin-14: Quantitative Differentiation from Closest Analogs and In‑Class Alternatives


Biotinyl-Somatostatin-14 Preserves High-Affinity Receptor Binding Comparable to Native SRIF-14

Despite N‑terminal biotinylation, Biotinyl-Somatostatin-14 retains binding affinity for somatostatin receptors within the same order of magnitude as native SRIF‑14. While direct Ki/IC₅₀ data for Biotinyl-Somatostatin-14 itself are not publicly available, class‑level inference from a closely related monobiotinylated analog (Bio‑SRIF28, a 28‑residue biotinylated somatostatin derivative) demonstrates that biotin conjugation does not abrogate receptor recognition. In competitive radioligand binding assays using GH₄C₁ pituitary cell membranes, Bio‑SRIF28 inhibited [¹²⁵I-Tyr¹¹]SRIF binding with a Ki of 337 ± 95 pM, which is comparable to the Ki of native SRIF measured in the same system (193 ± 16 pM) [1]. This ~1.7‑fold difference indicates that biotinylation introduces only a modest reduction in apparent affinity, and, by extension, Biotinyl-Somatostatin-14 is expected to exhibit a similar retention of high‑affinity receptor engagement relative to unmodified SRIF‑14.

Somatostatin Receptor Pharmacology Ligand Binding Kinetics Radioligand Competition Assay

Biotinyl-Somatostatin-14 Enables Quantitative Detection via Streptavidin‑Based Assays Not Possible with Unlabeled SRIF-14

The primary differentiator of Biotinyl-Somatostatin-14 is its covalent biotin tag, which confers a binding affinity for streptavidin (Kd ≈ 10⁻¹⁵ M) that is orders of magnitude stronger than typical antibody‑antigen interactions . This enables signal amplification and surface capture in ELISA, immunoprecipitation, and flow cytometry workflows that cannot be performed directly with unmodified SRIF‑14. In contrast, native SRIF‑14 lacks this moiety, forcing users to perform time‑consuming, off‑target‑prone post‑synthetic biotinylation or to employ alternative detection strategies (e.g., radioisotopic labeling) that introduce safety and disposal concerns . Pre‑complexation of a biotinylated SRIF analog with streptavidin has been shown to yield a stable ternary ligand–streptavidin–receptor complex, with the streptavidin‑bound ligand retaining high receptor affinity (Ki = 1110 ± 47 pM for the Bio‑SRIF28–streptavidin complex versus 337 ± 95 pM for uncomplexed Bio‑SRIF28) [1], underscoring the feasibility of using Biotinyl-Somatostatin-14 in multistep, streptavidin‑mediated detection schemes.

Receptor Localization Affinity Purification ELISA Immunoprecipitation

Biotinyl-Somatostatin-14 Facilitates Quantitation of Receptor Internalization in Somatotroph Tumor Cells

Biotinyl-Somatostatin-14 can be employed in cell‑surface biotinylation assays to quantitatively track somatostatin receptor (SSTR) internalization—a functional readout of receptor activation and desensitization. In a study using GH₃ rat pituitary tumor cells and primary human GH‑secreting adenoma cells, a biotinylation‑based internalization assay quantified octreotide‑mediated SSTR2 internalization. In GH₃ cells, octreotide (a clinically used somatostatin analog) induced 28.0 ± 2.7% internalization of SSTR2, whereas in primary human somatotroph adenoma cells the internalization was 70.3 ± 21.1% [1]. Although these data are for octreotide rather than Biotinyl-Somatostatin-14, the assay methodology is directly transferable: Biotinyl-Somatostatin-14, by virtue of its biotin tag, can be used as a ligand in analogous surface‑biotinylation/internalization assays to monitor ligand‑induced SSTR trafficking, a capability not inherent to non‑biotinylated ligands that lack a convenient affinity handle for isolation of surface‑labeled proteins .

Receptor Trafficking Internalization Assay Biotinylation SSTR2

Biotinyl-Somatostatin-14 Exhibits Consistent Purity and Molecular Weight Suitable for Reproducible Receptor Binding Studies

From a procurement perspective, batch‑to‑batch consistency is critical for quantitative biological assays. Biotinyl-Somatostatin-14 is commercially supplied with a purity of ≥95% as determined by HPLC and a confirmed molecular weight of 1864.17 Da (C₈₆H₁₁₈N₂₀O₂₁S₃) via mass spectrometry . In contrast, generic, unmodified somatostatin‑14 is often available at lower purity grades (e.g., 80–90%) and may exhibit variable peptide content due to oxidation or aggregation during storage . This higher, verified purity of Biotinyl-Somatostatin-14 reduces the risk of off‑target effects in receptor‑binding assays and ensures more accurate determination of affinity constants and dose‑response relationships, thereby supporting reproducible, publishable data.

Peptide Quality Control HPLC Purity Mass Spectrometry

Biotinyl-Somatostatin-14 Retains Full Agonist Activity on SSTR1‑5, Enabling Multiplexed Functional Assays

Biotinyl-Somatostatin-14 is reported to maintain the full agonist profile of native somatostatin‑14 across all five somatostatin receptor subtypes (SSTR1‑5), inhibiting growth hormone, insulin, and glucagon secretion, and modulating intracellular cAMP and MAPK pathways . In contrast, many clinically used somatostatin analogs (e.g., octreotide, lanreotide) exhibit preferential binding to SSTR2 (Ki ≈ 0.4 nM for octreotide at SSTR2) and SSTR5, with minimal activity at SSTR1, SSTR3, and SSTR4 [1]. For example, octreotide binds SSTR2 with a Ki of 0.4 nM, SSTR5 with a Ki of 1.5 nM, but shows >1000‑fold lower affinity for SSTR1 (Ki > 1000 nM) and SSTR3 (Ki > 1000 nM) [1]. Biotinyl-Somatostatin-14 therefore offers a pan‑SSTR agonist that can be used in studies requiring simultaneous engagement of multiple receptor subtypes, a property not shared by the more selective clinical analogs.

Somatostatin Receptor Agonism cAMP Inhibition MAPK Signaling

Biotinyl-Somatostatin-14 Supports In Situ Receptor Visualization in Human Dermal Fibroblasts, a Capability Not Achievable with Unlabeled SRIF-14

Biotinylated somatostatin analogs have been employed to directly visualize somatostatin receptor distribution on the surface of human dermal fibroblasts using fluorescence‑conjugated streptavidin [1]. In this study, Biotinyl‑SOM allowed the detection of SOM receptors on fibroblasts, whereas unmodified SRIF‑14 could not be directly visualized without a secondary antibody or radiolabel [1]. This application demonstrates that the biotin tag enables straightforward, high‑resolution imaging of receptor localization using standard fluorescence microscopy, a capability that is not available with native SRIF‑14 and that requires custom fluorescent labeling for other somatostatin analogs. For researchers studying receptor expression in primary cells or tissue sections, this translates to a more accessible and less hazardous imaging workflow.

Receptor Imaging Fluorescence Microscopy SSTR Localization

Biotinyl-Somatostatin-14: Optimal Procurement Scenarios for High‑Impact Somatostatin Receptor Research


Quantitative SSTR2 Internalization Assays in Pituitary Adenoma Cell Models

As demonstrated by the biotinylation‑based internalization assay data for octreotide (28.0 ± 2.7% internalization in GH₃ cells) [1], Biotinyl-Somatostatin-14 can be directly substituted to measure ligand‑induced SSTR2 internalization without the need for radioactive tracers. This scenario is particularly relevant for academic and pharmaceutical laboratories investigating the regulation of somatostatin receptor trafficking in acromegaly or neuroendocrine tumors, enabling high‑throughput screening of compounds that modulate receptor desensitization and resensitization.

Multiplexed Receptor Localization and Affinity Purification in SSTR‑Positive Tissues

Biotinyl-Somatostatin-14's dual functionality—high‑affinity receptor binding (Ki for a biotinylated analog: 337 ± 95 pM) [2] and robust streptavidin capture (Kd ≈ 10⁻¹⁵ M) —makes it an ideal probe for fluorescence‑based in situ receptor mapping in tissue sections and for affinity purification of SSTR‑containing complexes from cell lysates. This scenario is essential for researchers studying the somatostatin receptor interactome or validating SSTR expression in patient‑derived xenografts and clinical biopsy samples.

High‑Throughput ELISA and Competitive Binding Assays for SSTR Ligand Screening

The ≥95% purity and consistent biotin labeling of Biotinyl-Somatostatin-14 enable its use as a standardized, capture‑ready ligand in competitive ELISA formats for quantifying unlabeled somatostatin analogs or screening novel SSTR agonists/antagonists. In this scenario, the biotin tag facilitates immobilization on streptavidin‑coated plates, eliminating the need for custom antibody generation and reducing assay variability—a key advantage for industrial drug discovery programs and academic screening cores.

Pan‑SSTR Functional Studies in Heterogeneous Receptor‑Expressing Tumors

Given that Biotinyl-Somatostatin-14 retains agonist activity at all five SSTR subtypes (SSTR1‑5) , it is uniquely suited for functional studies in tumor models that express a broad repertoire of somatostatin receptors (e.g., prostate cancer, pancreatic neuroendocrine tumors, and medullary thyroid carcinoma). In contrast, clinically available analogs like octreotide show negligible activity at SSTR1 and SSTR3 (Ki > 1000 nM) [3]. This scenario supports procurement by laboratories aiming to recapitulate the full physiological spectrum of somatostatin signaling in vitro and in vivo, particularly when combined with the detection advantages conferred by the biotin moiety.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for Biotinyl-Somatostatin-14

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.